molecular formula C42H29N3O3 B5134049 N-[4-[1-[4-(naphthalene-1-carbonylamino)phenyl]-3-oxo-2H-isoindol-1-yl]phenyl]naphthalene-1-carboxamide

N-[4-[1-[4-(naphthalene-1-carbonylamino)phenyl]-3-oxo-2H-isoindol-1-yl]phenyl]naphthalene-1-carboxamide

Cat. No.: B5134049
M. Wt: 623.7 g/mol
InChI Key: NPNMRVVDZXQVLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-[1-[4-(naphthalene-1-carbonylamino)phenyl]-3-oxo-2H-isoindol-1-yl]phenyl]naphthalene-1-carboxamide is a complex organic compound characterized by its unique structure, which includes naphthalene and isoindole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[1-[4-(naphthalene-1-carbonylamino)phenyl]-3-oxo-2H-isoindol-1-yl]phenyl]naphthalene-1-carboxamide typically involves multi-step organic reactions. One common approach is the condensation reaction between naphthalene-1-carboxylic acid and an amine derivative, followed by cyclization to form the isoindole ring. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process optimization includes controlling temperature, pressure, and reaction time to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-[4-[1-[4-(naphthalene-1-carbonylamino)phenyl]-3-oxo-2H-isoindol-1-yl]phenyl]naphthalene-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, which can be further utilized in different applications .

Scientific Research Applications

N-[4-[1-[4-(naphthalene-1-carbonylamino)phenyl]-3-oxo-2H-isoindol-1-yl]phenyl]naphthalene-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-[1-[4-(naphthalene-1-carbonylamino)phenyl]-3-oxo-2H-isoindol-1-yl]phenyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-[1-[4-(naphthalene-1-carbonylamino)phenyl]-3-oxo-2H-isoindol-1-yl]phenyl]naphthalene-1-carboxamide is unique due to its combination of naphthalene and isoindole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[4-[1-[4-(naphthalene-1-carbonylamino)phenyl]-3-oxo-2H-isoindol-1-yl]phenyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H29N3O3/c46-39(35-16-7-11-27-9-1-3-13-33(27)35)43-31-23-19-29(20-24-31)42(38-18-6-5-15-37(38)41(48)45-42)30-21-25-32(26-22-30)44-40(47)36-17-8-12-28-10-2-4-14-34(28)36/h1-26H,(H,43,46)(H,44,47)(H,45,48)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPNMRVVDZXQVLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC=C(C=C3)C4(C5=CC=CC=C5C(=O)N4)C6=CC=C(C=C6)NC(=O)C7=CC=CC8=CC=CC=C87
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

623.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.